molecular formula C18H18F3N7 B6435938 2-cyclopropyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2548975-63-7

2-cyclopropyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B6435938
CAS No.: 2548975-63-7
M. Wt: 389.4 g/mol
InChI Key: KWWYFZLKGMWSGG-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C18H18F3N7 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.15757809 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the GluN2A subunit of N-Methyl-D-aspartate receptors (NMDARs) . NMDARs are members of the ionotropic glutamate receptor family and play a crucial role in learning and memory by regulating synaptic plasticity .

Mode of Action

The compound acts as a GluN2A-selective positive allosteric modulator . It enhances the activity of NMDARs containing the GluN2A subunit . This modulation of NMDAR activity has been identified as a promising therapeutic approach for neuropsychiatric diseases such as schizophrenia, depression, and epilepsy .

Biochemical Pathways

The compound’s action on NMDARs influences the glutamatergic signaling pathway , which is critical for synaptic plasticity, a cellular mechanism for learning and memory . By enhancing the activity of GluN2A-containing NMDARs, the compound can modulate synaptic plasticity, potentially improving cognitive function .

Pharmacokinetics

This suggests it can cross the blood-brain barrier, which is crucial for its activity on brain NMDARs .

Result of Action

The compound’s action results in the enhancement of long-term potentiation in the hippocampus , a key brain region involved in learning and memory . This enhancement was observed 24 hours after oral administration, indicating the compound’s potential as a useful in vivo pharmacological tool for treating psychiatric diseases .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific factors were not identified in the search results, factors such as pH, temperature, and the presence of other molecules can generally impact a compound’s action

Properties

IUPAC Name

4-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7/c19-18(20,21)14-11-15(25-16(24-14)12-1-2-12)26-7-9-27(10-8-26)17-13-3-4-23-28(13)6-5-22-17/h3-6,11-12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWYFZLKGMWSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=CN5C4=CC=N5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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